2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)-1,3-thiazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS2/c16-13-6-2-1-5-12(13)14-18(7-9-21-14)15(19)17-10-11-4-3-8-20-11/h1-6,8,14H,7,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGNOEYJQGHGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)NCC2=CC=CS2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiol with an α-haloamide under basic conditions. For example, thiophen-2-ylmethylamine can react with 2-bromo-2-(2-fluorophenyl)acetic acid to form the thiazolidine ring.
Amidation Reaction: The resulting thiazolidine intermediate is then subjected to an amidation reaction with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A recent investigation into thiophene-containing compounds demonstrated that derivatives of thiophene carboxamides exhibited potent antibacterial effects against Staphylococcus aureus and Bacillus subtilis. The study highlighted that modifications in the thiophene ring can enhance antibacterial efficacy, suggesting potential for developing new antimicrobial agents based on this scaffold .
Anticancer Properties
The thiazolidine scaffold has been extensively studied for its anticancer potential. Compounds containing this structure have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study: Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of thiazolidine derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported that certain analogues exhibited IC50 values as low as 0.24 µM against HepG2 cells, indicating strong anticancer activity. The mechanisms of action include inhibition of key kinases involved in cancer progression, demonstrating the therapeutic potential of such compounds .
Antioxidant Effects
Antioxidant activity is another significant application of thiazolidine derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
Case Study: Antioxidant Activity Assessment
A recent study evaluated the antioxidant properties of thiophene derivatives using the ABTS method. The findings revealed that certain derivatives exhibited substantial inhibition rates, comparable to standard antioxidants like ascorbic acid. This suggests that modifications to the thiazolidine structure can enhance its antioxidant capabilities, making it a candidate for further development in nutraceutical applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Thiazolidine vs. Acetamide Derivatives
The target compound’s thiazolidine ring distinguishes it from acetamide-based analogs like 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (). While both share the N-(thiophen-2-ylmethyl) group, the thiazolidine core confers rigidity compared to the flexible acetamide backbone.
Thiophene Carboxamide Derivatives
Compounds such as 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a, ) and N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b, ) feature thiophene rings but lack the thiazolidine scaffold. The saturated thiazolidine in the target compound may improve solubility due to reduced planarity, while the fluorophenyl substituent increases lipophilicity compared to hydrazinyl or acyl azide groups in derivatives .
Substituent Effects
Fluorophenyl vs. Chloro/Methylphenoxy Groups
The 2-fluorophenyl group in the target compound contrasts with the 4-methylphenoxy group in the flavoring agent () and chloroacetamido groups in compounds like 5-(2-Chloro-N-phenylacetamido)-3-(2-chloroacetamido)-4-cyano-N-methyl-thiophene-2-carboxamide (8a, ). Fluorine’s electronegativity and small atomic radius can enhance dipole interactions and metabolic stability compared to bulkier or less electronegative substituents like chlorine or methylphenoxy groups .
Organoleptic vs. Pharmacological Effects
The flavoring agent in exhibits a cooling sensation attributed to its N-(thiophen-2-ylmethyl) group and acetamide structure.
Structural Analysis Tools
Software like Mercury CSD () enables comparative analysis of crystal packing and intermolecular interactions. The target compound’s fluorophenyl group may engage in unique π-stacking or halogen bonding compared to non-fluorinated analogs, as inferred from Mercury’s ability to visualize voids and packing patterns .
Biological Activity
The compound 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide , with CAS number 2034262-60-5, is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 322.4 g/mol. The structure features a thiazolidine ring, a thiophene moiety, and a fluorophenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅FN₂OS₂ |
| Molecular Weight | 322.4 g/mol |
| CAS Number | 2034262-60-5 |
Research indicates that thiazolidine derivatives often exhibit their biological effects through various mechanisms, including:
- Antioxidant Activity : Thiazolidine compounds have been shown to scavenge free radicals and reduce oxidative stress in cellular systems.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
- Antidiabetic Effects : Certain thiazolidines enhance insulin sensitivity and glucose uptake in cells.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazolidine derivatives. For example, compounds similar to 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide have been shown to inhibit viral replication in various assays. In vitro studies reported effective inhibition against viruses such as Hepatitis C and Influenza A, with IC50 values ranging from 0.20 μM to 0.35 μM for related compounds .
Antidiabetic Activity
Thiazolidinediones (TZDs), a class of drugs that includes thiazolidine derivatives, are known for their role in managing type 2 diabetes by acting as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism enhances insulin sensitivity and promotes glucose uptake in adipose tissues .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
Case Studies
-
Antiviral Efficacy Against Hepatitis C
- A study evaluated the antiviral activity of thiazolidine derivatives against the Hepatitis C virus (HCV). The results indicated that compounds with structural similarities to 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide exhibited significant antiviral effects, with IC50 values around 32 μM .
- Diabetes Management
- Antimicrobial Activity
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide and its analogs?
- Methodology : Acylating agents (e.g., anhydrides like succinic or maleic anhydride) are reacted with amine intermediates in dry CH₂Cl₂ under nitrogen protection. Reflux conditions (e.g., overnight) are typical, followed by purification via reverse-phase HPLC or methanol recrystallization. Yield optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of anhydride) and solvent gradients (30% → 100% methanol/water) .
- Key Data : Reported yields range from 47% to 67%, with melting points between 191–226°C. IR and NMR (¹H/¹³C) confirm functional groups (C=O, NH) and regiochemistry .
Q. How are structural characterization techniques applied to validate the compound’s purity and regiochemistry?
- Techniques :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C=C, ~1500 cm⁻¹) stretches.
- NMR : ¹H NMR resolves thiophene methylene protons (δ 2.5–3.5 ppm) and fluorophenyl aromatic signals (δ 6.8–7.5 ppm). ¹³C NMR confirms carboxamide carbonyls (~165–170 ppm) .
- LC-MS/HRMS : Validates molecular weight (e.g., exact mass ± 0.001 Da) and detects impurities .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Approach : Antibacterial activity is tested via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Antifungal and anticancer potential can be assessed using cell viability assays (e.g., MTT) and mechanism studies (e.g., DNA intercalation or enzyme inhibition) .
Advanced Research Questions
Q. How can crystallographic tools (e.g., SHELX, Mercury) resolve ambiguities in molecular conformation and packing?
- Workflow :
Data Collection : High-resolution X-ray diffraction (single-crystal, Cu-Kα radiation).
Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. Mercury aids in visualizing voids, hydrogen bonds, and π-π interactions .
Validation : Compare dihedral angles (e.g., fluorophenyl vs. thiophene planes) and intermolecular distances (e.g., C–H⋯O/S contacts) with homologous structures .
- Case Study : In analogous carboxamides, dihedral angles between aromatic rings (e.g., 8.5–13.5°) influence packing and stability .
Q. What strategies address contradictions in biological activity data across structural analogs?
- Analysis :
- SAR Studies : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) and correlate with bioactivity trends. For example, electron-withdrawing groups (F, Cl) enhance membrane permeability .
- Meta-Analysis : Cross-reference LC-MS purity data with bioassay results to rule out impurity-driven artifacts .
Q. How can computational modeling predict metabolic stability and toxicity?
- Tools :
- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) related to redox stability.
- ADMET Prediction : Use SwissADME or ADMETLab2.0 to estimate logP, CYP450 interactions, and hERG channel liability. For thiophene derivatives, prioritize sulfoxidation pathways .
Methodological Challenges and Solutions
Q. Why do HPLC retention times vary for structurally similar derivatives, and how can this be standardized?
- Factors :
- Mobile Phase : Adjust methanol/water gradients to resolve polar groups (e.g., –COOH vs. –CONH₂).
- Column Choice : C18 columns with 5 µm particle size improve separation for hydrophobic analogs .
Q. What experimental precautions mitigate degradation during storage?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
